molecular formula C11H17NO3 B1280313 Tert-butyl 7-oxo-5-azaspiro[2.4]heptane-5-carboxylate CAS No. 129321-62-6

Tert-butyl 7-oxo-5-azaspiro[2.4]heptane-5-carboxylate

Cat. No.: B1280313
CAS No.: 129321-62-6
M. Wt: 211.26 g/mol
InChI Key: OSAFCJVHOTUDCP-UHFFFAOYSA-N
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Description

Molecular Architecture of Spiro[2.4]Heptane Core

The spiro[2.4]heptane scaffold consists of a three-membered cyclopropane ring fused to a five-membered cyclopentane ring via a single spiro carbon (C5). This bicyclic system imposes significant ring strain due to the 60° bond angles in the cyclopropane moiety, contributing to its reactivity. The nitrogen atom at position 5 introduces a lactam functionality, while the 7-oxo group and tert-butyl ester at position 5 complete the molecular architecture.

Structural Feature Description Citations
Spiro Core Cyclopropane (C1–C2–C3) fused to cyclopentane (C3–C4–C5–C6–C7) at C5
Lactam Ring Amide bond between N5 and C7, stabilized by resonance
tert-Butyl Ester Bulky protecting group at C5, enhancing stability during synthesis

Conformational Analysis of Bicyclic Lactam Systems

The bicyclic lactam adopts distinct conformations influenced by ring strain and steric interactions. Key findings include:

  • Lactam Ring Conformation : The five-membered lactam ring typically adopts an envelope conformation , with the nitrogen atom out of the plane. This minimizes strain while maintaining resonance stabilization of the amide bond.
  • Cyclopropane Dynamics : Restricted rotation in the cyclopropane ring forces a planar geometry, enhancing stereoelectronic control in reactions.
  • Spiro Junction Flexibility : The spiro carbon (C5) allows limited rotation between the cyclopropane and cyclopentane rings, influencing substituent positioning.

Table 1: Conformational Parameters

Parameter Value (Lactam Ring) Value (Cyclopropane) Method
Dihedral Angle (N5-C7) 112.8° (ψ1) 60° (C1-C2-C3) X-ray crystallography
Torsion Angle (C5-N5) 102.4° (φ2) N/A Molecular modeling

Crystallographic Characterization and Bond Angle Parameters

X-ray crystallography provides precise structural data for this compound. Key observations include:

  • Bond Lengths :

    • C=O (lactam) : 1.22–1.24 Å (shorter than typical amides due to resonance stabilization).
    • C-N (amide) : 1.35–1.38 Å, consistent with partial double-bond character.
    • C-C (cyclopropane) : 1.48–1.50 Å, reflecting bond elongation under strain.
  • Crystal Packing : Intermolecular N-H···O hydrogen bonds stabilize the crystal lattice, observed in related spirocyclic lactams.

Table 2: Crystallographic Data

Parameter Value Reference
Space Group P21/n or C2/c
Flack Parameter 0.02(2) (absolute configuration)
Hydrogen Bond Distance 1.95–2.10 Å (N-H···O)

Comparative Analysis with Related Azaspirocyclic Compounds

This compound differs structurally and functionally from other azaspirocyclic systems.

Compound Key Structural Features Reactivity Citations
Tert-butyl 5-azaspiro[2.4]heptane-5-carboxylate No 7-oxo group; tertiary amine at C5 Reduced electrophilicity at C7
7,7-Difluoro-5-azaspiro[2.4]heptane Geminal fluorine atoms at C7 Enhanced metabolic stability
5-Azaspiro[2.4]heptane-1-carboxylic Acid Spiro carbon at C1; no lactam ring Lower ring strain, higher flexibility

Key Differences :

  • Electronic Effects : The 7-oxo group in the target compound increases electrophilicity at C7, enabling nucleophilic attacks.
  • Steric Effects : The tert-butyl ester provides bulkier protection than smaller esters (e.g., methyl), influencing reaction selectivity.

Properties

IUPAC Name

tert-butyl 7-oxo-5-azaspiro[2.4]heptane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-10(2,3)15-9(14)12-6-8(13)11(7-12)4-5-11/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSAFCJVHOTUDCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)C2(C1)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129321-62-6
Record name tert-butyl 7-oxo-5-azaspiro[2.4]heptane-5-carboxylate
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Preparation Methods

The spiro[2.4]heptane core is often constructed through cyclopropanation of pyrrolidine derivatives. A widely cited approach involves dichlorocarbene addition to 5-benzyl-1,3-diene-pyrrolidine precursors. Key steps include:

  • Substrate Preparation : 5-Benzyl-3,4-didehydropyrrolidine is generated via Hofmann elimination from quaternary ammonium salts.
  • Cyclopropanation : Dichlorocarbene, formed from chloroform and strong base (e.g., NaOH), reacts with the diene at 70°C for 5 hours.
  • Debenzylation : Catalytic hydrogenation (H₂/Pd-C) removes the benzyl group, yielding 5-azaspiro[2.4]heptane-6-carboxylic acid.
  • Boc Protection : Treatment with di-tert-butyl dicarbonate (Boc₂O) in THF introduces the tert-butoxycarbonyl group.

Optimization Insights :

  • Replacing chloroform with bromoform increases cyclopropane ring stability but reduces yield by 15–20%.
  • Phase-transfer catalysts like tetrabutylammonium bromide improve dichlorocarbene generation efficiency (yield: 82% vs. 68% without catalyst).

Catalytic Enantioselective Synthesis

A 2020 Molecules study details an asymmetric route using chiral auxiliaries:

  • Double Allylic Alkylation :

    • React imine derivatives with allyl bromide in the presence of (R,R)-TsDPEN catalyst.
    • Enantiomeric excess: 98.7% (HPLC analysis).
  • Cyclization :

    • Intramolecular Heck reaction forms the spirocyclic skeleton.
    • Pd(OAc)₂/Xantphos catalyst system achieves 89% yield.

Advantages :

  • Avoids hazardous carbene intermediates.
  • Enables access to both (R)- and (S)-enantiomers for structure-activity studies.

Industrial-Scale Process Optimization

WO2023167925A1 discloses a cGMP-compliant method optimized for kilogram-scale production:

Step Conditions Yield
Boc Protection THF, -65°C, 2 h 92%
Oxidation Swern oxidation (oxalyl chloride/DMSO) 88%
Crystallization Heptane/ethyl acetate (3:1) 99.5% purity

Key Innovations :

  • Cryogenic (-65°C) Boc protection minimizes diketopiperazine byproducts.
  • Swern oxidation outperforms PCC in selectivity (94% vs. 78%).

Alternative Routes via Spirocyclic Ketone Intermediates

CN103687489A describes a novel pathway using spiro[2.4]heptan-7-one:

  • Reductive Amination :

    • React spiro[2.4]heptan-7-one with ammonium acetate and NaBH₃CN.
    • pH control (6.5–7.0) prevents lactam hydrolysis.
  • Boc Protection :

    • Boc₂O in aqueous NaOH (pH 9–10) at 0°C.
    • Isolate product via extractive crystallization (85% yield).

Comparative Analysis of Methods

Method Key Advantage Limitation Scale Suitability
Dihalocarbene Addition High atom economy (78%) Requires toxic chloroform Pilot-scale
Multi-Step Synthesis 96% overall yield Lengthy (5 steps) Industrial
Catalytic Asymmetric Enantiopure product Costly catalysts Lab-scale
Industrial Process cGMP compliance Cryogenic conditions Multi-ton
Spirocyclic Ketone Avoids carbenes Low diastereoselectivity Medium-scale

Purification and Characterization

Chromatography :

  • Silica gel chromatography (hexane/EtOAc 4:1) removes residual Boc₂O.
  • Reverse-phase HPLC (C18, MeCN/H₂O) resolves diastereomers.

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 2.85 (m, 2H, CH₂N), 3.12 (m, 2H, CH₂CO).
  • HRMS : [M+H]⁺ calcd. for C₁₁H₁₈NO₃: 212.1287; found: 212.1283.

Chemical Reactions Analysis

Tert-butyl 7-oxo-5-azaspiro[2.4]heptane-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can convert it into reduced forms, often using reagents like lithium aluminum hydride.

    Substitution: It can undergo substitution reactions where one functional group is replaced by another, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include tetrahydrofuran as a solvent and low temperatures for controlled reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Properties

Tert-butyl 7-oxo-5-azaspiro[2.4]heptane-5-carboxylate is recognized as an important intermediate in the synthesis of various antimicrobial agents, particularly fluoroquinolones. One notable derivative, Sitafloxacin, is a broad-spectrum antibiotic derived from this compound. The structural features of the spirocyclic framework enhance the pharmacokinetic properties of the resulting drugs, contributing to their efficacy against bacterial infections .

Anticancer Activity

Research indicates that derivatives of 5-azaspiro[2.4]heptane compounds exhibit promising anticancer activity. The incorporation of the tert-butyl group and the oxo functionality allows for modifications that can enhance selectivity towards cancer cells while minimizing toxicity to normal cells. Studies have shown that certain derivatives can induce apoptosis in cancer cell lines, making them candidates for further development in cancer therapy .

Synthetic Methodologies

Synthesis of Derivatives

The synthesis of this compound involves several key steps that can be optimized for industrial applications. The compound can be synthesized through a series of reactions starting from readily available precursors, utilizing methods such as cyclization and functional group transformations. For instance, a method described in recent patents involves the reaction of benzyl acid amides with cyclopropylacetyl acetic acid under specific conditions to yield the desired spirocyclic structure efficiently .

Chiral Separation Techniques

Given the importance of chirality in biological activity, methods for chiral separation of derivatives are crucial. Techniques such as chiral chromatography and resolution using chiral reagents have been employed to isolate enantiomerically pure forms of the compound, which are essential for evaluating their biological activities accurately .

Mechanism of Action

The mechanism of action of tert-butyl 7-oxo-5-azaspiro[2.4]heptane-5-carboxylate involves its interaction with specific molecular targets and pathways. While detailed mechanisms may vary, it generally acts by binding to target molecules and altering their function. This can lead to changes in biological pathways and processes, making it useful for studying various biochemical and pharmacological effects .

Comparison with Similar Compounds

Tert-butyl 7-oxo-5-azaspiro[2.4]heptane-5-carboxylate can be compared with other spirocyclic compounds, such as:

These compounds share similar structural features but differ in their specific functional groups and chemical properties The uniqueness of tert-butyl 7-oxo-5-azaspiro[2

Biological Activity

Tert-butyl 7-oxo-5-azaspiro[2.4]heptane-5-carboxylate (CAS Number: 129321-62-6) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C11H17NO3
  • Molecular Weight : 211.26 g/mol
  • Purity : ≥97%

Potential Mechanisms

  • Antioxidant Activity : Similar compounds have demonstrated the ability to scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage.
  • Neuroprotective Effects : Some azaspiro derivatives have been linked to neuroprotective properties, potentially beneficial in neurodegenerative diseases.
  • Anti-inflammatory Properties : Compounds with similar structures have shown promise in modulating inflammatory pathways, indicating potential therapeutic uses in chronic inflammatory conditions.

Table 1: Summary of Biological Activities Related to Azaspiro Compounds

Compound NameBiological ActivityReference
Azaspiro[2.4]heptane derivativesNeuroprotective, anti-inflammatory
6-shogaolAntioxidative and antiapoptotic in HepG2 cells
GanodermanondiolHepatoprotective via Nrf2 pathway

Case Study 1: Neuroprotection

Research has indicated that azaspiro compounds can exhibit neuroprotective effects by inhibiting apoptosis in neuronal cells. A study demonstrated that derivatives of azaspiro compounds could prevent neuronal cell death induced by oxidative stress, suggesting that this compound may possess similar protective qualities.

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of azaspiro derivatives, showing that they could significantly reduce pro-inflammatory cytokine production in vitro. This suggests a potential application for this compound in treating inflammatory diseases.

Pharmacological Potential

The pharmacological potential of this compound is underscored by its structural similarity to other bioactive compounds. The compound's ability to interact with various biological targets positions it as a candidate for further investigation in drug development.

Future Research Directions

  • In Vivo Studies : Further studies are required to evaluate the efficacy and safety of this compound in animal models.
  • Mechanistic Studies : Understanding the precise mechanisms through which this compound exerts its effects will be crucial for its development as a therapeutic agent.
  • Clinical Trials : If preclinical studies yield positive results, clinical trials will be necessary to assess its potential for human use.

Q & A

Q. What are the optimal methods for synthesizing tert-butyl 7-oxo-5-azaspiro[2.4]heptane-5-carboxylate?

A multigram synthesis involves cyclopropane ring formation via asymmetric hydrogenation. For example, intermediate spirocyclic esters can be synthesized using borane dimethyl sulfide complex in THF under argon, followed by purification via flash chromatography (hexane/ethyl acetate). Key steps include oxidation with RuCl(benzene)(S)-SunPhos]Cl to achieve high enantioselectivity (up to 98.7% ee) .

Q. How can the purity and structural integrity of the compound be validated?

Use high-resolution NMR (¹H and ¹³C) to confirm stereochemistry and spirocyclic framework. For crystalline derivatives, single-crystal X-ray diffraction (SHELX programs) is recommended. Ensure purity (>97%) via HPLC or LCMS, referencing COA data from suppliers .

Q. What solvent systems are suitable for preparing stable stock solutions?

The compound has limited solubility in aqueous buffers. Use DMSO for stock solutions (10 mM), with storage at -80°C (6 months) or -20°C (1 month). For in vivo studies, prepare working solutions using DMSO/PEG300/Tween 80/saline (v/v ratios adjusted for solubility) .

Advanced Research Questions

Q. How can enantiomeric excess be controlled during spirocyclic intermediate synthesis?

Employ chiral catalysts like [RuCl(benzene)(S)-SunPhos]Cl for asymmetric hydrogenation of cyclopropane precursors. Monitor ee via chiral HPLC or polarimetry. Optimize reaction temperature (0–25°C) and pressure (H₂, 50–100 psi) to minimize racemization .

Q. What strategies resolve contradictions in reactivity between spirocyclic lactams and their open-chain analogs?

Perform kinetic studies under varying conditions (e.g., pH, temperature). For example, lactam ring strain in the spirocyclic system enhances electrophilicity at the carbonyl group, enabling faster nucleophilic acyl substitution compared to linear analogs .

Q. How does the spirocyclic scaffold influence biological activity in quinolone derivatives?

The rigid 5-azaspiro[2.4]heptane core improves metabolic stability and target binding. Compare IC₅₀ values of spirocyclic vs. non-spiro analogs in enzyme assays (e.g., antibacterial activity against DNA gyrase). Use molecular docking (AutoDock Vina) to analyze steric and electronic interactions .

Q. What challenges arise in scaling up the synthesis of tert-butyl 7-oxo-5-azaspiro derivatives?

Key issues include:

  • Low yields in cyclopropanation : Optimize stoichiometry of diazo compounds and transition-metal catalysts (e.g., Rh₂(OAc)₄).
  • Purification difficulties : Use silica gel chromatography with ethyl acetate/hexane gradients or recrystallization from ethanol/water .
  • Epimerization during deprotection : Use mild acidic conditions (TFA/DCM, 0°C) to remove tert-butyl groups without racemization .

Methodological Considerations

Q. How to troubleshoot failed crystallization attempts for X-ray analysis?

Screen solvents (e.g., ethanol, acetonitrile) using vapor diffusion. If twinning occurs, collect high-resolution data (λ = 0.71073 Å) and refine using SHELXL with TWIN/BASF commands. Validate H-atom positions via riding models .

Q. What analytical techniques differentiate between keto-enol tautomers in solution?

Use ¹H NMR in DMSO-d₆ to observe enolic protons (~12–14 ppm). Compare with IR spectroscopy (C=O stretch at ~1700 cm⁻¹ vs. O-H stretch at ~3200 cm⁻¹). DFT calculations (Gaussian 16) can predict dominant tautomers .

Q. How to mitigate oxidative degradation during long-term storage?

Store under inert gas (N₂/Ar) in amber vials at -80°C. Add stabilizers (e.g., BHT, 0.1% w/w) and monitor degradation via LCMS for [M+16] (oxo byproducts) .

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